N-(4,5-Dihydro-1H-imidazol-2-yl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
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Overview
Description
N-(4,5-Dihydro-1H-imidazol-2-yl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: is a heterocyclic compound that contains both imidazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Dihydro-1H-imidazol-2-yl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine typically involves the reaction of 4,5-dihydro-1H-imidazole-2-amine with 4-(4-methoxyphenyl)-1,3-thiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-Dihydro-1H-imidazol-2-yl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
N-(4,5-Dihydro-1H-imidazol-2-yl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,5-Dihydro-1H-imidazol-2-yl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4,5-Dihydro-1H-imidazol-2-yl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine include other heterocyclic compounds containing imidazole and thiazole rings, such as:
- N-(4,5-Dihydro-1H-imidazol-2-yl)-4-phenyl-1,3-thiazol-2-amine
- N-(4,5-Dihydro-1H-imidazol-2-yl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxy group on the phenyl ring. This structural feature can influence its biological activity and make it distinct from other similar compounds.
Properties
CAS No. |
88964-10-7 |
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Molecular Formula |
C13H14N4OS |
Molecular Weight |
274.34 g/mol |
IUPAC Name |
N-(4,5-dihydro-1H-imidazol-2-yl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H14N4OS/c1-18-10-4-2-9(3-5-10)11-8-19-13(16-11)17-12-14-6-7-15-12/h2-5,8H,6-7H2,1H3,(H2,14,15,16,17) |
InChI Key |
YBQZLENZINUTHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC3=NCCN3 |
Origin of Product |
United States |
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